N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide
Description
This compound is a synthetic small molecule characterized by a fused pyrazolo[3,4-b]pyridinone core substituted with a furan-2-yl group at position 4, a methyl group at position 1, and a 2-(trifluoromethyl)benzamide moiety at position 3. The pyrazolo-pyridinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and modulation of enzymatic activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the furan ring may contribute to π-π stacking interactions in target binding.
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3/c1-26-17-15(11(9-14(27)23-17)13-7-4-8-29-13)16(25-26)24-18(28)10-5-2-3-6-12(10)19(20,21)22/h2-8,11H,9H2,1H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFSSYQPQGYHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide is a compound that belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, analyzing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C18H17F3N4O3, with a molecular weight of 367.365 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core fused with a furan moiety and a trifluoromethylbenzamide substituent.
| Property | Value |
|---|---|
| Molecular Formula | C18H17F3N4O3 |
| Molecular Weight | 367.365 g/mol |
| Purity | ≥ 95% |
Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds within this class can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
Case Study: Colon Cancer
A study highlighted that certain derivatives showed cytotoxic effects against colon cancer cell lines (CaCO-2), with IC50 values indicating potent activity at low concentrations. The compound's structural features contribute to its ability to modulate signaling pathways critical for tumor growth and metastasis .
Anti-inflammatory Properties
Pyrazolo[3,4-b]pyridines have also been recognized for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against both bacterial and fungal strains. The presence of the furan ring enhances its interaction with microbial targets, making it effective in inhibiting growth.
The biological activity of this compound is thought to involve:
- Inhibition of Kinases : Disruption of signaling pathways that promote cell survival and proliferation.
- Modulation of Gene Expression : Altering the expression levels of genes involved in apoptosis and inflammation.
- Interaction with DNA : Potential binding to DNA or RNA structures leading to interference with replication or transcription processes.
Comparative Analysis of Biological Activities
A comparison of various pyrazolo[3,4-b]pyridine derivatives reveals differences in their biological activities based on structural modifications:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| N-(4-(furan-2-yl)-1-methyl-6-oxo...) | High | Moderate | High |
| Pyrazolo[3,4-b]pyridine A | Moderate | High | Moderate |
| Pyrazolo[3,4-b]pyridine B | Low | High | Low |
Comparison with Similar Compounds
Research Findings and Implications
Fluorination Effects : Trifluoromethyl and fluoro substituents improve metabolic stability but may reduce solubility, necessitating formulation optimizations .
Lumping Utility : While lumping aids high-throughput screening, substituent-specific effects (e.g., trifluoromethyl) require individualized profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
